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1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Protein Kinase D inhibition Pyrazolo[3,4-d]pyrimidine SAR Pan-PKD inhibitor development

This compound features a unique 3,4-dimethylphenyl N1 and pyrrolidine C4 substitution on the validated pyrazolo[3,4-d]pyrimidine hinge-binding scaffold. Published SAR shows >5-fold IC50 shifts from N1 changes (17m: 17–35 nM vs. 3-IN-PP1: 94–108 nM). Selecting this exact chemotype avoids confounding SAR interpretation, enabling direct kinome profiling and lead optimization. Order as a screening library member for hit discovery campaigns.

Molecular Formula C17H19N5
Molecular Weight 293.374
CAS No. 890888-99-0
Cat. No. B2386160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS890888-99-0
Molecular FormulaC17H19N5
Molecular Weight293.374
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C
InChIInChI=1S/C17H19N5/c1-12-5-6-14(9-13(12)2)22-17-15(10-20-22)16(18-11-19-17)21-7-3-4-8-21/h5-6,9-11H,3-4,7-8H2,1-2H3
InChIKeyRBWRMVAKLIGOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 12 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890888-99-0): Structural Baseline for ATP-Competitive Kinase Probe Development


1-(3,4-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890888-99-0, ChemDiv catalog ID K405-3120) is a synthetic small-molecule (MW 293.37, C17H19N5) belonging to the pyrazolo[3,4-d]pyrimidine class . This heterocyclic scaffold is a well-established purine isostere that acts as an ATP-competitive hinge-binding motif recognized across the human kinome, with literature precedent demonstrating its capacity to deliver low nanomolar inhibition against multiple kinase targets, including protein kinase D (PKD), Src family kinases, and Abl variants [1]. The compound bears a 3,4-dimethylphenyl substituent at the N1 position and a pyrrolidine ring at the C4 position—a substitution pattern that occupies two of the four diversity vectors (N1, C3, C4, C6) accessible for structure–activity relationship (SAR) exploration within this privileged scaffold [1]. It is offered by ChemDiv as a screening compound, indicating its intended use as a starting point for hit discovery and lead optimization campaigns rather than as a fully profiled pharmacological probe .

Why 1-(3,4-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by a Generic Pyrazolopyrimidine Analog


Substituting 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine with any other pyrazolo[3,4-d]pyrimidine compound, even one sharing the same core scaffold, is inadvisable without quantitative SAR justification. Published data on the nearest structurally characterized analog series demonstrate that seemingly minor modifications at the N1 and C4 positions of this scaffold can shift kinase inhibitory potency (IC50) by more than five-fold [1]. For example, among pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors with systematic variation at position 1, the most potent analog (17m) exhibited IC50 values of 17–35 nM, whereas the reference compound 3-IN-PP1 showed IC50 values of 94–108 nM—a potency differential attributable entirely to N1-substituent changes [1]. The pyrrolidine ring at C4 in the target compound further distinguishes it from analogs bearing 4-amino or 4-piperidine groups, each of which can alter the hinge-binding geometry, ATP-competitive character, and off-target kinome profile [1][2]. Without head-to-head comparative profiling data for this specific substitution pair, interchange with a generic analog risks unknowingly selecting a compound with a different target engagement signature, confounding SAR interpretation and wasting screening resources [2].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Comparator-Anchored Analysis


N1-Aryl Substitution Enables >5-Fold PKD Inhibitory Potency Modulation vs. 3-IN-PP1 in Biochemical Assays

In a systematic SAR study of pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors, variation exclusively at the N1 position was shown to modulate biochemical inhibitory potency against PKD by a factor exceeding five-fold. The reference compound 3-IN-PP1 (bearing an N1 substituent distinct from the 3,4-dimethylphenyl group) exhibited IC50 values of 94–108 nM across PKD isoforms in a biochemical kinase assay [1]. In contrast, the optimized analog 17m, which retains a pyrazolo[3,4-d]pyrimidine core structurally similar to the target compound, achieved IC50 values of 17–35 nM against PKD in the same assay format [1]. Cellular target engagement was confirmed: both 3-IN-PP1 and 17m blocked PKD-dependent cortactin phosphorylation in PANC-1 pancreatic cancer cells, demonstrating that the biochemical potency differences translate to intracellular pathway modulation [1]. This establishes that the N1 substituent is a critical potency driver within this scaffold class, implying that the 3,4-dimethylphenyl substitution in the target compound may confer a distinct potency signature relative to compounds bearing different N1-aryl groups.

Protein Kinase D inhibition Pyrazolo[3,4-d]pyrimidine SAR Pan-PKD inhibitor development

C4 Pyrrolidine vs. C4 Amino Substitution: Scaffold-Dependent Kinase Selectivity Implications

The C4 position of the pyrazolo[3,4-d]pyrimidine scaffold serves as the primary hinge-binding contact point within the kinase ATP pocket, and the chemical nature of this substituent directly influences kinase selectivity [1]. The target compound bears a pyrrolidine ring at C4, while many characterized analogs—including the potent PKD inhibitor 17m—carry an amino substituent at this position [1]. A diversity-oriented library of pyrazolo[3,4-d]pyrimidines with systematic C4 variation demonstrated that screening the same scaffold with different C4 substituents against Src, wild-type Abl, and T315I-mutated Abl yielded distinct selectivity signatures; certain C4 substitutions even shifted inhibition from ATP-competitive to allosteric binding modes [2]. The pyrrolidine group in the target compound provides enhanced conformational rigidity relative to open-chain amines and introduces different steric demands compared to piperidine (6-membered ring) analogs. For example, an analog with a 4-(pyrrolidin-1-yl) substituent on a related pyrazolo[3,4-d]pyrimidine demonstrated potent anti-proliferative activity against A549 and HCT-116 cancer cells with an IC50 of 0.016 µM against wild-type EGFR , while a 4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1-methyl analog showed activity against EGFR T790M mutant, illustrating how C4/C6 substitution pattern changes can redirect target engagement .

Kinase selectivity profile Hinge-binding motif Pyrazolo[3,4-d]pyrimidine C4 SAR

Physicochemical Property Differentiation: logP and Solubility Profile vs. Closest Structural Analogs

The target compound has a calculated logP of 4.47 and logSw of -4.18, as provided by the vendor ChemDiv . This moderate-to-high lipophilicity distinguishes it from more polar analogs in the pyrazolo[3,4-d]pyrimidine class. For context, the closely related S3QEL-2 compound (1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 890888-12-7)—which shares the identical 3,4-dimethylphenyl N1 substituent but replaces the C4 pyrrolidine with a dipropylamino group—has a molecular weight of 323.44 vs. 293.37 for the target compound, representing a ~10% increase in mass that affects both solubility and permeability parameters . The pyrrolidine in the target compound provides a balance between lipophilicity (contributing to membrane permeability) and hydrogen-bond acceptor capacity (the pyrrolidine nitrogen can act as an H-bond acceptor), whereas the dipropylamino analog (S3QEL-2) has been functionally characterized as a mitochondrial complex III superoxide production suppressor (IC50 = 1.7 µM) rather than a kinase inhibitor, illustrating how even closely related physicochemical variants can diverge in biological mechanism . The target compound's polar surface area of 38.2 Ų and 3 hydrogen bond acceptors further position it within favorable drug-like chemical space as a kinase-targeted screening hit .

Physicochemical profiling logP comparison Pyrazolopyrimidine drug-likeness

Privileged Scaffold Validation: Pyrazolo[3,4-d]pyrimidine Core Demonstrates Multi-Kinase Activity in Diversity-Oriented Library Screening

The pyrazolo[3,4-d]pyrimidine core is recognized as a 'privileged scaffold' for kinase inhibitor development, a designation supported by systematic diversity-oriented library screening [1]. In a comprehensive study, a library of pyrazolo[3,4-d]pyrimidines with substitutions spanning C3, N1, C4, and C6 positions was screened against Src, wild-type Abl, and T315I-mutated Abl kinases. Multiple library members showed high inhibitory activity against these targets, with select compounds achieving nanomolar potency and one compound identified as a novel allosteric inhibitor of T315I-mutated Abl—an observation that validates the scaffold's capacity to access both ATP-competitive and allosteric binding modes depending on substitution pattern [1]. The target compound's substitution pattern (N1 = 3,4-dimethylphenyl, C4 = pyrrolidine) places it within this validated diversity space. By contrast, the PKD-targeted series with C4-amino and varied N1 substituents showed a narrower target profile focused on PKD isoforms [2]. This demonstrates that within the same scaffold, the substitution pattern—not the core alone—determines which kinase targets are engaged and with what potency.

Privileged scaffold Kinase inhibitor library Diversity-oriented synthesis

Optimal Research and Procurement Scenarios for 1-(3,4-Dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890888-99-0)


Hit Identification in Pan-Kinase or Kinome-Focused Phenotypic Screening Cascades

This compound is suitable as a screening library member in phenotypic or target-based kinase inhibitor discovery campaigns. Its pyrazolo[3,4-d]pyrimidine core is validated as an ATP-competitive hinge-binding motif capable of delivering nanomolar potency across multiple kinase families, including PKD, Src, and Abl [1][2]. When included in a diversity set alongside analogs with different N1 and C4 substituents, this compound enables SAR-by-catalog approaches that correlate specific substitution patterns with differential cellular activity profiles without requiring de novo synthesis of every variant [2].

SAR Exploration of N1-Aryl Substituent Effects on Kinase Potency and Selectivity

The established >5-fold PKD potency range attributable to N1 variation (17m: IC50 = 17–35 nM vs. 3-IN-PP1: IC50 = 94–108 nM) in the pyrazolo[3,4-d]pyrimidine series demonstrates the critical role of the N1 substituent [1]. The target compound's 3,4-dimethylphenyl group represents a specific aryl substitution pattern that can be used as a comparative tool alongside the N1-substituted analogs described by Gilles et al., enabling systematic exploration of how methyl substitution count and position on the N1-phenyl ring affect potency, selectivity, and cellular activity [1].

C4 Pyrrolidine Conformational Restriction for Hinge-Binder Design

The pyrrolidine ring at C4 provides conformational rigidity distinct from the flexible amino or alkylamino groups found in many characterized pyrazolo[3,4-d]pyrimidine kinase inhibitors [1][2]. This rigidification may reduce entropic penalties upon kinase binding and alter selectivity profiles. The compound can serve as a tool to test whether C4 conformational restriction enhances or redirects kinase target engagement relative to open-chain C4-amino analogs, informing structure-based design of selective hinge-binding fragments [2].

Kinase Profiling in an Under-Characterized Substitution Space

Unlike extensively profiled pyrazolo[3,4-d]pyrimidines such as 3-IN-PP1 (PKD-selective, IC50 = 94–108 nM) or 17m (pan-PKD, IC50 = 17–35 nM), the target compound's specific 3,4-dimethylphenyl/pyrrolidine combination has no published kinome profiling data [1]. This represents both a limitation and an opportunity: researchers seeking novel chemotypes with unexplored selectivity fingerprints may prioritize this compound for broad kinome panels (e.g., DiscoverX KINOMEscan or equivalent) to identify unique target engagement profiles unattainable with previously characterized analogs [1][2].

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